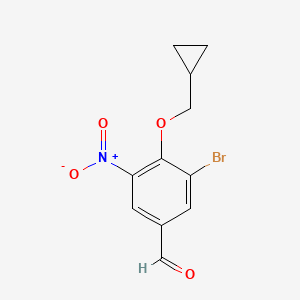
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a nitro group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the cyclopropylmethoxy group through a substitution reaction. The nitro group is then introduced via nitration, and finally, the aldehyde functionality is added through formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high yield. The choice of reagents and solvents is also critical to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzoic acid
Reduction: 3-Bromo-4-(cyclopropylmethoxy)-5-aminobenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA. These interactions can trigger various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-(cyclopropylmethoxy)benzoic acid
- 3-Bromo-4-(cyclopropylmethoxy)pyridine
- 3-Bromo-4-(methoxy)benzaldehyde
Uniqueness
3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group adds steric hindrance and electronic effects that can influence its interactions with other molecules. The nitro group enhances its potential for bioreduction and formation of reactive intermediates, while the aldehyde group provides a site for covalent bonding with biomolecules. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H10BrNO4 |
|---|---|
Peso molecular |
300.10 g/mol |
Nombre IUPAC |
3-bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H10BrNO4/c12-9-3-8(5-14)4-10(13(15)16)11(9)17-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Clave InChI |
VGHLQLDASDZSNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



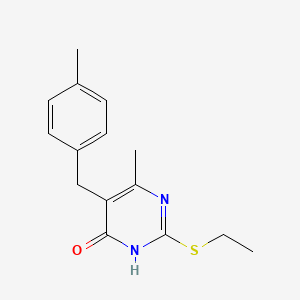
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)

![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)
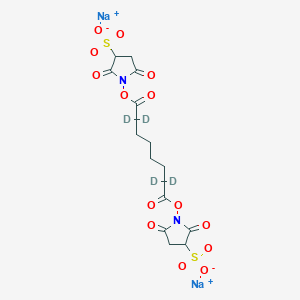
![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
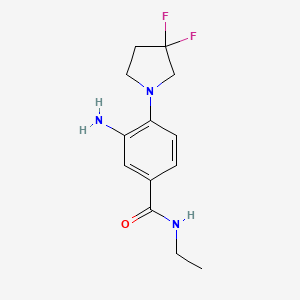


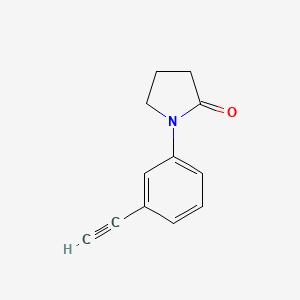
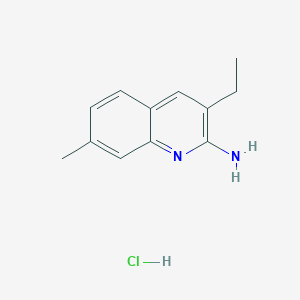
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)

